(3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate
Description
The compound (3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate (CAS: 1251001-17-8) is a bicyclic amine derivative featuring dual tert-butoxycarbonyl (Boc) protections. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol . The structure comprises a hexahydro-isoindole core, where the amino group at position 4 and the ring nitrogen are both Boc-protected. This design enhances stability during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry, particularly for peptide synthesis and chiral scaffold development .
Properties
Molecular Formula |
C18H32N2O4 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
InChI |
InChI=1S/C18H32N2O4/c1-17(2,3)23-15(21)19-14-9-7-8-12-10-20(11-13(12)14)16(22)24-18(4,5)6/h12-14H,7-11H2,1-6H3,(H,19,21) |
InChI Key |
UIEIDXVJEYWTPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate typically involves:
- Construction of the hexahydroisoindole bicyclic framework via cyclization or hydrogenation of isoindole precursors.
- Introduction of the amino group at the 4-position.
- Protection of the amino group using the tert-butoxycarbonyl (Boc) group.
- Formation of the tert-butyl ester at the 2-position carboxylate.
This approach ensures stereochemical control, particularly the (3aR,4R,7aS) configuration, critical for biological activity in downstream applications.
Key Preparation Steps and Conditions
Representative Experimental Procedure
A typical preparation reported involves the following:
- Starting from 6-amino-1,2,3,4-tetrahydroisoquinoline, the amino group is protected by reaction with 0.9 equivalents of di-tert-butyl dicarbonate in DMF at 100°C for 3.5 hours.
- The resulting Boc-protected intermediate is then subjected to cyclization and coupling reactions using carbodiimide chemistry (e.g., N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and benzotriazol-1-ol in dichloromethane at room temperature for extended periods (up to 216 hours).
- The reaction mixture is washed with sodium hydroxide solution, dried over sodium sulfate, filtered, and concentrated.
- Final purification is achieved by flash chromatography or preparative HPLC to yield the target compound as a solid with yields ranging from 24% to 27%.
Analytical Data Supporting Preparation
Notes on Stereochemistry and Protection
- The stereochemical descriptors (3aR,4R,7aS) are crucial for the compound's function and are controlled during cyclization and hydrogenation steps.
- The Boc protecting group is selected for its stability under neutral and basic conditions and facile removal under acidic conditions, facilitating downstream synthetic transformations.
- The tert-butyl ester moiety at the 2-position is introduced typically via esterification or maintained from Boc protection reagents.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Materials | 6-amino-isoquinoline derivatives, di-tert-butyl dicarbonate |
| Key Reagents | Pd/C for hydrogenation, (Boc)2O for protection, carbodiimide coupling agents |
| Solvents | DMF, dichloromethane (DCM), ethanol, water |
| Temperature | 20°C to 100°C depending on step |
| Reaction Time | 3.5 hours to several days (up to 9 days for coupling) |
| Yields | 24-27% typical for coupling and protection steps |
| Purification | Filtration, washing, flash chromatography, preparative HPLC |
| Storage | 2-8°C, dry, sealed container |
Chemical Reactions Analysis
Types of Reactions
(3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for further pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and coatings.
Mechanism of Action
The mechanism of action of (3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Boc Protections
Compound A : (3aR,6aS)-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ()
- Structure : Cyclopenta-pyrrole core with a ketone group at position 3.
- Key Differences: The presence of a 5-oxo group introduces electrophilic reactivity, enabling nucleophilic additions absent in the target compound.
- Applications : Likely used in alkaloid synthesis due to its fused bicyclic system.
Compound B : Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a, )
- Structure: Pyrrole core substituted with indole and Boc-protected amino groups.
- Key Differences :
- Applications: Potential use in heterocyclic drug discovery due to indole’s bioactivity.
Compound C : tert-butyl (4aR,7R)-7-methoxy-10,10-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[cd]cyclohepta[hi]isoindole-4(4aH)-carboxylate (93c, )
- Structure : Complex fused bicyclic system with methoxy and dimethyl groups.
- Key Differences :
Q & A
Basic: What are the established synthetic routes for preparing (3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate?
The compound is synthesized via multi-step organic reactions. A common approach involves:
- Catalytic protection : Introducing Boc (tert-butoxycarbonyl) groups to protect amino functionalities. For example, reacting isoindole derivatives with Boc anhydride (Boc₂O) in dichloromethane (CH₂Cl₂) at 0°C, followed by purification via flash column chromatography .
- Stereochemical control : Ensuring the correct (3aR,4R,7aS) configuration through chiral starting materials or asymmetric catalysis. Reaction conditions (temperature, solvent polarity) are critical to avoid racemization .
- Workup : Use of aqueous extraction and drying agents (e.g., MgSO₄), followed by rotary evaporation and final purification via HPLC or recrystallization .
Basic: How is the stereochemistry of this compound verified experimentally?
Stereochemical confirmation requires:
- NMR spectroscopy : Analysis of coupling constants (e.g., vicinal protons in the hexahydroisoindole ring) and nuclear Overhauser effects (NOEs) to validate spatial arrangements .
- X-ray crystallography : Definitive proof of absolute configuration via single-crystal analysis, though this requires high-purity samples .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases to confirm enantiomeric excess (ee) ≥98% .
Basic: What are the primary applications of this compound in medicinal chemistry?
This compound serves as:
- A protected intermediate : The Boc groups shield reactive amines during peptide or heterocycle synthesis, enabling selective deprotection in later steps .
- A scaffold for bioactive molecules : Its rigid isoindole core is used to design protease inhibitors or GPCR ligands, leveraging stereochemistry for target specificity .
Advanced: How can researchers resolve contradictions in NMR data arising from dynamic stereochemical effects?
Dynamic effects (e.g., ring-flipping in the hexahydroisoindole system) can obscure NMR signals. Solutions include:
- Variable-temperature NMR : Lowering the temperature to slow conformational exchange, resolving split signals into distinct peaks .
- DFT calculations : Predicting chemical shifts for different conformers and comparing them to experimental data .
- Isotopic labeling : Using deuterated solvents or ¹³C-labeled samples to enhance signal resolution .
Advanced: What strategies optimize the yield of the tert-butoxycarbonylation step while minimizing side reactions?
Key optimizations include:
- Catalyst selection : 4-Dimethylaminopyridine (DMAP) accelerates Boc anhydride activation, reducing reaction time and byproduct formation .
- Solvent choice : Non-polar solvents (e.g., CH₂Cl₂) favor Boc protection over hydrolysis.
- Stoichiometry : A 1.2:1 molar ratio of Boc₂O to substrate ensures complete conversion without excess reagent .
Advanced: How does the stereochemistry at the 4R position influence biological activity in derived compounds?
The 4R configuration governs:
- Target binding : Molecular docking studies show the R-configuration aligns hydrogen bonds with catalytic residues in enzymes like kinases .
- Metabolic stability : The stereochemistry affects susceptibility to cytochrome P450 oxidation, as shown in comparative ADME assays .
- Selectivity : Derivatives with 4R exhibit >10-fold selectivity for serotonin receptors over dopamine receptors in radioligand binding assays .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the Boc-protected amine shows lower LUMO energy, favoring nucleophilic attack .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, predicting solvent-dependent regioselectivity .
- Machine Learning (ML) : Trains models on existing kinetic data to predict reaction rates under new conditions (e.g., varying pH) .
Advanced: How to address discrepancies in reported melting points or solubility data across studies?
Discrepancies arise from:
- Polymorphism : Recrystallization solvents (e.g., EtOAc vs. hexane) produce different crystal forms. Use hot-stage microscopy to monitor phase transitions .
- Impurity profiles : Trace solvents (e.g., DMF) lower observed melting points. Purity assessment via HPLC-MS is critical .
- Measurement conditions : Standardize DSC protocols (heating rate: 10°C/min, N₂ atmosphere) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
